![molecular formula C14H17ClO2S B2906862 [3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287316-80-5](/img/structure/B2906862.png)
[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
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Description
“[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride” is a derivative of bicyclo[1.1.1]pentane (BCP). BCPs are small, 3-dimensional, strained ring structures . They have been demonstrated to be bioisosteres of the phenyl ring . This means they can replace the phenyl ring in certain compounds without significantly altering the biological activity .
Molecular Structure Analysis
The molecular structure of BCPs is unique due to their small, 3-dimensional, strained ring structure . This structure has been found to be a bioisostere of the phenyl ring , which means it can mimic the properties of the phenyl ring in biological systems .Chemical Reactions Analysis
BCPs have been used in various chemical reactions to produce functionalized BCPs . These reactions often involve the use of light and do not require additional additives or catalysts . The resulting BCPs have been used in drug discovery by pharmaceutical companies .Future Directions
BCPs have found increased use as a bioisostere in the pharmaceutical industry . The development of a practical general reaction to produce BCPs on a large scale suggests that the use of BCPs, including “[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride”, may continue to grow in the future. This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .
properties
IUPAC Name |
[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2S/c15-18(16,17)11-14-8-13(9-14,10-14)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWDUPPSXJGCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CS(=O)(=O)Cl)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
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